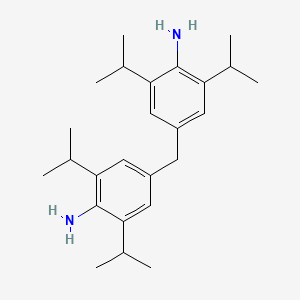

4,4'-Methylenebis(2,6-diisopropylaniline)

説明

4,4’-Methylenebis(2,6-diisopropylaniline) is an organic compound with the molecular formula CH2[C6H2[CH(CH3)2]2NH2]2. It is commonly used as a chain extender for elastomeric polyurethanes and as a curing agent for epoxides. This compound is also an intermediate for various organic syntheses .

特性

IUPAC Name |

4-[[4-amino-3,5-di(propan-2-yl)phenyl]methyl]-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N2/c1-14(2)20-10-18(11-21(15(3)4)24(20)26)9-19-12-22(16(5)6)25(27)23(13-19)17(7)8/h10-17H,9,26-27H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTROCYBPMKGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066544 | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19900-69-7 | |

| Record name | 4,4′-Methylenebis(2,6-diisopropylaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19900-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(2,6-diisopropylaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(2,6-diisopropylaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SEG5U60DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

4,4’-Methylenebis(2,6-diisopropylaniline) can be synthesized through a methylenation reaction. The process involves dissolving 1,2-diisopropylbenzene in an alcohol or ether solvent, followed by a reaction with bromomethane to produce a methylenated product. This product is then subjected to acid-catalyzed condensation to yield the target compound .

化学反応の分析

4,4’-Methylenebis(2,6-diisopropylaniline) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amino groups can be replaced by other functional groups.

Condensation: It can participate in condensation reactions, forming larger molecules by combining with other compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and varying temperatures depending on the specific reaction .

科学的研究の応用

In addition to its role in epoxy resins, MDIPA is employed as a curative in polyurethane adhesives. Its application leads to:

- High Butt Tensile Strength : The cured adhesive exhibits significant tensile strength, making it suitable for structural applications .

- Good Compatibility : MDIPA shows excellent compatibility with various prepolymers used in adhesive formulations .

Catalytic Applications

Recent studies have explored the use of MDIPA derivatives in catalysis, particularly with cobalt and nickel complexes. These complexes demonstrate catalytic activity in the polymerization of ε-caprolactone, indicating potential applications in producing biodegradable polymers .

Analytical Characterization

The purity and composition of MDIPA can be analyzed using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy. This analytical approach allows for the identification and quantification of impurities in various batches of MDIPA, ensuring consistent quality in its applications .

Table 2: Analytical Techniques for MDIPA Characterization

| Technique | Purpose |

|---|---|

| Proton NMR | Characterization of impurities |

| Fluorine NMR | Quantitative analysis |

| Gel Permeation Chromatography | Separation of components |

Case Studies

Several case studies highlight the effectiveness of MDIPA in real-world applications:

- Case Study 1 : In the Y-12 Plant, MDIPA was used as a substitute for 4,4'-methylenebis(2-chloroaniline) in adhesive formulations. The transition demonstrated improved performance metrics and compliance with safety regulations following the cessation of production for the latter compound .

- Case Study 2 : Research conducted on the synthesis and application of MDIPA revealed that careful control over reaction conditions led to high yields (over 98% purity) suitable for industrial use .

作用機序

The mechanism of action of 4,4’-Methylenebis(2,6-diisopropylaniline) involves its ability to act as a chain extender or curing agent. In polyurethane synthesis, the compound reacts with isocyanates to form urethane linkages, resulting in the formation of elastomeric materials. In epoxy curing, it reacts with epoxide groups to form cross-linked networks, enhancing the mechanical properties of the final product .

類似化合物との比較

4,4’-Methylenebis(2,6-diisopropylaniline) can be compared with other similar compounds such as:

4,4’-Methylenebis(2,6-diisopropyl-N,N-dimethylaniline): This compound has similar applications but differs in its molecular structure due to the presence of dimethyl groups.

4,4’-Diamino-3,3’,5,5’-tetraisopropyldiphenylmethane:

The uniqueness of 4,4’-Methylenebis(2,6-diisopropylaniline) lies in its specific structure, which provides optimal properties for its use as a chain extender and curing agent in various industrial applications.

生物活性

4,4'-Methylenebis(2,6-diisopropylaniline) (MDIPA) is an organic compound notable for its diverse applications in both industrial and biological contexts. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Overview of 4,4'-Methylenebis(2,6-diisopropylaniline)

Chemical Structure and Properties:

- Molecular Formula: C25H38N2

- CAS Number: 19900-69-7

- Molecular Weight: 378.60 g/mol

MDIPA consists of two 2,6-diisopropylaniline units connected by a methylene bridge. The bulky isopropyl groups enhance the compound's rigidity and steric properties, influencing its reactivity and interactions within biological systems.

Mechanisms of Biological Activity

-

Enzyme Inhibition:

MDIPA has been identified as an enzyme inhibitor, particularly in the context of biochemical pathways involving amine oxidases and other related enzymes. The presence of amino groups allows MDIPA to interact with enzyme active sites, potentially altering their conformation and inhibiting their activity . -

Polymerization Reactions:

As a chain extender in polyurethane synthesis, MDIPA can facilitate the formation of cross-linked networks that exhibit enhanced mechanical properties. This polymerization process can also be leveraged in biological applications where structural integrity is crucial. -

Self-Assembly Properties:

The compound's structure suggests potential for self-assembly into organized structures, which might be harnessed in developing materials for drug delivery systems or biosensors .

Case Studies

-

Inhibition of O-acetylserine Sulfhydrylase:

Research indicates that MDIPA can inhibit O-acetylserine sulfhydrylase, an enzyme critical in L-cysteine biosynthesis. The inhibition mechanism involves binding at an allosteric site, leading to conformational changes that reduce enzymatic activity . -

Synthesis of Biologically Active Molecules:

MDIPA serves as a precursor in synthesizing various biologically active compounds. Its ability to undergo nucleophilic substitutions allows for the creation of derivatives with tailored biological activities . -

Aluminum Complexes as Catalysts:

Studies have shown that aluminum complexes derived from MDIPA can act as catalysts in ring-opening polymerization reactions. These complexes demonstrate moderate activity and could be applied in synthesizing biodegradable polymers with potential environmental benefits .

Comparative Analysis

To better understand MDIPA's biological activity, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| 4,4'-Diamino-3,3',5,5'-tetraisopropyldiphenylmethane | Similar backbone with different substituents | Moderate enzyme inhibition | Used in polymer synthesis |

| 4,4'-Methylenebis(2,6-diisopropyl-N,N-dimethylaniline) | Contains dimethyl groups | Lower enzyme inhibition potential | Less effective as a chain extender |

Q & A

Basic: What is the standard synthetic route for 4,4'-methylenebis(2,6-diisopropylaniline)?

The compound is synthesized via condensation of 2,6-diisopropylaniline (2,6-DIPA) with formaldehyde in aqueous solution. The reaction proceeds under controlled pH and temperature conditions to favor the formation of the methylene-bridged product over side reactions. This method is widely adopted due to its scalability and reproducibility in academic settings .

Basic: What analytical techniques are recommended for characterizing 4,4'-methylenebis(2,6-diisopropylaniline) and its impurities?

Proton (¹H) and fluorine (¹⁹F) nuclear magnetic resonance (NMR) spectroscopy are primary tools for structural elucidation and impurity quantification. Gel permeation chromatography (GPC) is used to separate high-molecular-weight byproducts, while gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities. For example, ¹H NMR can detect aromatic proton equivalence (single resonance at 6.61 ppm) and methylene proton shifts (3.61 ppm) to confirm purity .

Advanced: How do ¹⁹F NMR and proton NMR methods compare in quantifying impurities like 2-n-propyl-6-isopropylaniline?

The ¹⁹F NMR method, which involves derivatizing amine groups with hexafluoroacetic acid, offers superior accuracy (±1% error) compared to proton NMR. Proton NMR relies on integrating small peaks in expanded spectra, but noise interference limits precision (±5% error). The ¹⁹F method is preferred for batch quality control in adhesives research, where trace impurities (<0.5%) affect curing kinetics .

Advanced: How do structural analogs of 4,4'-methylenebis(2,6-diisopropylaniline) influence polyimide thermal stability?

Substituting the isopropyl groups with smaller alkyl chains (e.g., methyl or ethyl) increases glass transition temperatures (Tg) by reducing steric hindrance. However, larger substituents lower thermal stability. For example, polyimides derived from 4,4'-methylenebis(2,6-diisopropylaniline) exhibit decomposition temperatures >500°C but reduced Tg compared to methyl-substituted analogs. These trends are critical for designing high-temperature polymers .

Advanced: How can discrepancies between NMR and GC-MS impurity profiles be resolved?

Discrepancies often arise from non-volatile impurities (e.g., oligomers) undetectable by GC-MS. Cross-validation using GPC to separate high-molecular-weight species followed by NMR analysis of fractions is recommended. For instance, gel permeation chromatography isolated a dimeric impurity (4,4'-methylene(2-n-propyl-6-isopropylaniline)-2',6'-diisopropylaniline) in MDIPA batches, which was then quantified via ¹H NMR .

Advanced: What experimental considerations are critical when using 4,4'-methylenebis(2,6-diisopropylaniline) in epoxy vitrimers?

In resin-transfer molding (RTM), stoichiometric ratios between epoxy resins (e.g., tetraglycidyl 4,4’-diaminodiphenylmethane) and curatives like MDIPA must be optimized to balance vitrimer reprocessability and mechanical strength. Differential scanning calorimetry (DSC) is used to monitor curing exotherms, ensuring complete crosslinking without thermal degradation .

Advanced: How can curing kinetics be modulated in MDIPA-based polyurethanes?

Kinetic studies using rheo-kinetic modeling reveal that MDIPA’s steric hindrance slows reaction rates compared to less hindered amines (e.g., 4,4'-methylene-bis(2,6-diethylaniline)). Adjusting curing temperatures (e.g., 80–120°C) and catalyst loading (e.g., dibutyltin dilaurate) can offset this, enabling tailored gel times for adhesives .

Advanced: What methodologies assess the thermal stability of MDIPA-derived polymers?

Thermogravimetric analysis (TGA) under nitrogen atmospheres (10°C/min) quantifies decomposition onset temperatures, while dynamic mechanical analysis (DMA) measures Tg. For example, MDIPA-cured epoxies show Tg values ~180°C, suitable for aerospace composites. Residual stress testing via thermomechanical analysis (TMA) further validates dimensional stability .

Advanced: How are isomeric impurities differentiated in MDIPA synthesis?

¹H NMR spin-spin coupling patterns distinguish isomers like 2,4-diisopropylaniline (2,4-DIPA) from 2,6-DIPA. For instance, 2,4-DIPA’s para-substitution produces distinct aromatic splitting (e.g., doublets at 6.8–7.2 ppm). GPC pre-separation enhances resolution, enabling quantification of isomers at <1% levels .

Advanced: What mathematical models quantify impurities in MDIPA batches?

The MPIPA-OIPA impurity in MDIPA is calculated using integration ratios from ¹H NMR spectra. For example, the expression:

where represents peak intensities. This model assumes no overlapping signals, validated via spiking experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。